1H-Indazol-4-ol, 3-(trifluoromethyl)-
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Overview
Description
1H-Indazol-4-ol, 3-(trifluoromethyl)- is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group at the 3-position enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazol-4-ol, 3-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and ortho-nitrobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of the intermediate formed from the condensation of 3-(trifluoromethyl)aniline and ortho-nitrobenzaldehyde. This cyclization can be achieved using various catalysts, including acids or bases, under reflux conditions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydroxylation: Finally, the amino group is hydroxylated to form the desired 1H-Indazol-4-ol, 3-(trifluoromethyl)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-4-ol, 3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, Pd/C with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Properties
Molecular Formula |
C8H5F3N2O |
---|---|
Molecular Weight |
202.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2H-indazol-4-ol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3,14H,(H,12,13) |
InChI Key |
KDDIWJCICSFPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)O)C(F)(F)F |
Origin of Product |
United States |
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